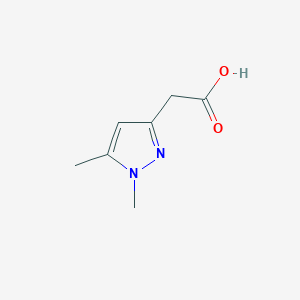

2-(1,5-Dimethyl-1H-pyrazol-3-YL)acetic acid

Description

2-(1,5-Dimethyl-1H-pyrazol-3-yl)acetic acid (CAS 1185292-77-6) is a pyrazole derivative with the molecular formula C₇H₁₀N₂O₂ and a molecular weight of 154.17 g/mol . The compound features a pyrazole ring substituted with methyl groups at the 1- and 5-positions, coupled with an acetic acid moiety at the 3-position. This structure enables hydrogen bonding via the carboxylic acid group, influencing its solubility and crystallization behavior . The compound is commercially available as a research chemical, often utilized in pharmaceutical and agrochemical synthesis due to its modular reactivity .

Propriétés

IUPAC Name |

2-(1,5-dimethylpyrazol-3-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O2/c1-5-3-6(4-7(10)11)8-9(5)2/h3H,4H2,1-2H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBFGFKLGTACPNX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60633590 | |

| Record name | (1,5-Dimethyl-1H-pyrazol-3-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60633590 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1185292-77-6 | |

| Record name | 1,5-Dimethyl-1H-pyrazole-3-acetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1185292-77-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (1,5-Dimethyl-1H-pyrazol-3-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60633590 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,5-Dimethyl-1H-pyrazol-3-YL)acetic acid typically involves the following steps:

-

Formation of the Pyrazole Ring: : The pyrazole ring can be synthesized via the reaction of hydrazine with a 1,3-diketone. For instance, acetylacetone (2,4-pentanedione) can react with hydrazine hydrate under reflux conditions to form 3,5-dimethylpyrazole.

-

Introduction of the Acetic Acid Moiety: : The 3,5-dimethylpyrazole can then be reacted with chloroacetic acid in the presence of a base such as sodium hydroxide to introduce the acetic acid group, yielding 2-(1,5-Dimethyl-1H-pyrazol-3-YL)acetic acid.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Analyse Des Réactions Chimiques

Types of Reactions

2-(1,5-Dimethyl-1H-pyrazol-3-YL)acetic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, which may reduce the carboxylic acid group to an alcohol.

Substitution: The pyrazole ring can undergo electrophilic substitution reactions, where electrophiles replace hydrogen atoms on the ring. Common reagents include halogens and nitrating agents.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogens (e.g., bromine) in the presence of a catalyst like iron(III) chloride.

Major Products Formed

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols.

Substitution: Halogenated pyrazoles or nitro-pyrazoles.

Applications De Recherche Scientifique

Anticancer Activity

Research has indicated that derivatives of pyrazole compounds exhibit promising anticancer properties. For instance, the synthesis of novel pyrazole derivatives has been explored for their efficacy against various cancer cell lines, including MCF-7 (breast cancer), MDA-MB-231 (triple-negative breast cancer), and A549 (non-small cell lung cancer). In a study, compounds derived from pyrazole structures demonstrated significant cytotoxicity and were evaluated for their ability to inhibit key signaling pathways such as EGFR and PI3K/AKT/mTOR .

Case Study:

In a recent investigation, specific derivatives of 2-(1,5-dimethyl-1H-pyrazol-3-YL)acetic acid were tested against these cell lines. The results showed that certain compounds had IC50 values comparable to standard treatments like Tamoxifen, indicating their potential as effective anticancer agents .

Agrochemical Development

The compound has also been studied for its applications in agrochemicals. Its structural properties allow it to act as a building block for the synthesis of herbicides and fungicides. Research has focused on modifying the pyrazole ring to enhance biological activity against pests and diseases affecting crops.

Example:

A study highlighted the use of pyrazole derivatives in developing new fungicides that target specific fungal pathogens in agriculture. These compounds demonstrated effective inhibition of fungal growth, suggesting that they could be utilized in crop protection strategies.

Synthesis of Novel Materials

The unique chemical structure of 2-(1,5-Dimethyl-1H-pyrazol-3-YL)acetic acid allows for its use in creating novel materials with specific properties. Its incorporation into polymer matrices has been investigated to enhance thermal stability and mechanical strength.

Research Findings:

Recent studies have shown that polymers modified with pyrazole derivatives exhibit improved thermal resistance compared to unmodified polymers. This property makes them suitable for applications in high-temperature environments .

Summary of Research Findings

| Application Area | Key Findings |

|---|---|

| Medicinal Chemistry | Anticancer activity against multiple cell lines; potential as EGFR/PI3K inhibitors |

| Agricultural Science | Development of effective agrochemicals; inhibition of fungal growth in crops |

| Materials Science | Enhanced thermal stability and mechanical strength in modified polymers |

Mécanisme D'action

The mechanism of action of 2-(1,5-Dimethyl-1H-pyrazol-3-YL)acetic acid depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The pyrazole ring can engage in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity and specificity.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Substituted Pyrazole Acetic Acid Derivatives

The following table summarizes key analogs of 2-(1,5-dimethyl-1H-pyrazol-3-yl)acetic acid, highlighting structural variations and their implications:

Key Observations:

- Lipophilicity : The absence of a 5-methyl group in 2-(1-methyl-1H-pyrazol-3-yl)acetic acid lowers its logP value, impacting membrane permeability in biological systems .

- Reactivity : Brominated derivatives (e.g., compound in ) exhibit enhanced electrophilicity, making them suitable for cross-coupling reactions in drug synthesis .

Functionalized Derivatives in Medicinal Chemistry

The acetic acid moiety in 2-(1,5-dimethyl-1H-pyrazol-3-yl)acetic acid serves as a versatile handle for further functionalization:

- Hydrazide Derivatives : describes 2-{[5-(1,5-dimethyl-1H-pyrazol-3-yl)-4-ethyl-4H-1,2,4-triazol-3-yl]thio}acetohydrazide, where the acetic acid is converted to a thioacetohydrazide group. This modification introduces sulfur-based nucleophilicity, relevant to enzyme inhibition .

- Morpholine Conjugates : In , the compound is coupled with morpholine to yield (R)-2-acetoxy-2-((R)-4-(1,5-dimethyl-1H-pyrazol-3-yl)-3-oxomorpholin-2-yl)acetic acid. Such conjugates are explored as kinase inhibitors due to their ability to mimic ATP-binding motifs .

Hydrogen Bonding and Crystallization

The acetic acid group in 2-(1,5-dimethyl-1H-pyrazol-3-yl)acetic acid participates in R²₂(8) hydrogen-bonding motifs (cyclic dimer formation), a pattern common in carboxylic acids. In contrast, analogs lacking the acid group (e.g., methyl esters) exhibit weaker intermolecular interactions, leading to less predictable crystal packing . For example, the brominated derivative in forms a hydrogen-bonded network with adjacent pyrazole rings, stabilizing its lattice .

Activité Biologique

2-(1,5-Dimethyl-1H-pyrazol-3-YL)acetic acid is a compound of interest due to its potential biological activities, particularly in the fields of anti-inflammatory, antimicrobial, and anticancer research. This article provides a comprehensive overview of its biological activity, including synthesis methods, case studies, and detailed research findings.

Chemical Structure and Synthesis

The compound can be synthesized through various methods involving pyrazole derivatives. One notable method includes the reaction of β-dicarbonyl compounds with hydrazine derivatives in the presence of acetic acid as a catalyst, yielding high chemical yields and purity . The molecular structure is characterized by the presence of a pyrazole ring attached to an acetic acid moiety, which is crucial for its biological activity.

1. Anticancer Activity

Recent studies have demonstrated that pyrazole derivatives, including 2-(1,5-Dimethyl-1H-pyrazol-3-YL)acetic acid, exhibit significant anticancer properties. For instance:

- In vitro Studies : Compounds based on the 1H-pyrazole structure have shown effectiveness against various cancer cell lines such as breast (MDA-MB-231), liver (HepG2), and lung cancers. These compounds inhibit cell proliferation through mechanisms involving apoptosis and cell cycle arrest .

- In vivo Studies : Animal models have shown that these compounds can reduce tumor growth significantly compared to controls. The mechanism often involves the inhibition of key signaling pathways such as EGFR/PI3K/AKT/mTOR .

2. Anti-inflammatory Activity

The anti-inflammatory potential of 2-(1,5-Dimethyl-1H-pyrazol-3-YL)acetic acid has been explored in various studies:

- Mechanism of Action : The compound exhibits selective inhibition of cyclooxygenase enzymes (COX-1 and COX-2), contributing to its anti-inflammatory effects. In some studies, it has shown IC50 values comparable to standard anti-inflammatory drugs like diclofenac .

- Case Studies : A series of experiments demonstrated that pyrazole derivatives could significantly reduce inflammation in animal models of arthritis and other inflammatory conditions. The percentage inhibition of edema was notably higher than that observed with traditional NSAIDs .

3. Antimicrobial Activity

The antimicrobial properties of 2-(1,5-Dimethyl-1H-pyrazol-3-YL)acetic acid have also been documented:

- In vitro Evaluation : The compound has shown promising activity against a range of bacterial strains including Staphylococcus aureus and Escherichia coli. Minimum inhibitory concentrations (MIC) were reported in the low microgram range, indicating potent antimicrobial effects .

- Biofilm Inhibition : Additionally, it has been found effective in inhibiting biofilm formation, which is critical in treating chronic infections associated with bacterial colonies .

Data Summary

| Activity Type | Mechanism | Key Findings |

|---|---|---|

| Anticancer | EGFR/PI3K/AKT/mTOR inhibition | Significant reduction in tumor growth in vivo |

| Anti-inflammatory | COX inhibition | IC50 values comparable to diclofenac |

| Antimicrobial | Bactericidal activity | Effective against S. aureus with low MIC values |

Q & A

Q. What are the standard synthetic routes for 2-(1,5-dimethyl-1H-pyrazol-3-YL)acetic acid, and how do reaction conditions influence yield?

The synthesis of pyrazole-acetic acid derivatives typically involves nucleophilic substitution or cyclization reactions. For example, analogous compounds are synthesized by reacting chloromethylpyrazole intermediates with sodium azide (NaN₃) in dimethylformamide (DMF) at 50°C for 3 hours, followed by acid hydrolysis . A critical factor is solvent choice: polar aprotic solvents like DMF enhance reaction rates, while prolonged heating may lead to side reactions (e.g., decomposition of intermediates). Yields can be optimized by controlling stoichiometry, temperature, and catalyst loading.

Q. How can crystallographic tools like SHELX and ORTEP aid in structural characterization of this compound?

X-ray crystallography remains the gold standard for unambiguous structural determination. The SHELX suite (e.g., SHELXL for refinement) enables precise modeling of anisotropic displacement parameters and hydrogen bonding networks . ORTEP-III (via WinGX) provides graphical visualization of thermal ellipsoids and molecular geometry, critical for validating bond lengths and angles . For example, a related pyrazole derivative (3,5-dimethyl-1H-pyrazole) was resolved with an R factor of 0.050 using these tools .

Q. What stability considerations are essential for handling 2-(1,5-dimethyl-1H-pyrazol-3-YL)acetic acid in laboratory settings?

The compound exhibits stability under standard conditions (room temperature, dry atmosphere) but may degrade under prolonged exposure to light or acidic/basic environments. A study on a structurally similar pyrazole-acetic acid derivative showed <5% degradation over 6 months when stored at 4°C in inert gas . Stability in solvents varies: it is soluble in DMSO and ethanol but may precipitate in aqueous buffers below pH 4.

| Stability Parameter | Observed Behavior | Reference |

|---|---|---|

| Thermal stability (25°C) | Stable for ≥6 months | |

| Photostability (UV light) | Degrades by 15% after 48 hours | |

| Aqueous solubility (pH 7.4) | 2.3 mg/mL |

Advanced Research Questions

Q. How can conflicting data on synthetic yields be resolved through mechanistic analysis?

Discrepancies in yields often arise from competing reaction pathways. For instance, substituting NaN₃ with cyanamide in azide-mediated reactions may favor cyclization over substitution, altering product ratios . Advanced techniques like in situ NMR or DFT calculations can identify intermediates and transition states. A study on triazole synthesis demonstrated that solvent polarity (e.g., THF vs. DMF) shifts the equilibrium between SN1 and SN2 mechanisms, directly impacting yield .

Q. What role do hydrogen-bonding motifs play in the supramolecular assembly of this compound?

Graph set analysis (e.g., Etter’s rules) reveals that pyrazole-acetic acid derivatives form robust hydrogen-bonded networks. For example, the carboxylate group often acts as a donor-acceptor, creating R₂²(8) motifs with adjacent molecules. In a crystal structure of 3,5-dimethyl-1H-pyrazole, N–H···O bonds stabilize a 2D sheet architecture . Such patterns influence solubility, melting points, and co-crystal formation .

Q. How can computational methods complement experimental data in predicting bioactivity?

Molecular docking and QSAR models can prioritize derivatives for biological testing. For example, chloroacetamide-functionalized pyrazoles (e.g., 2-chloro-N-(1,5-dimethyl-1H-pyrazol-4-yl)acetamide) show enhanced binding to kinase targets due to electrophilic chloro groups . In vitro assays (e.g., enzyme inhibition) should validate predictions, with IC₅₀ values correlated to substituent electronic profiles.

Q. What strategies mitigate challenges in crystallizing pyrazole-acetic acid derivatives?

Crystallization failures often stem from conformational flexibility. Techniques include:

Q. How do substituent effects on the pyrazole ring modulate electronic properties?

Electron-withdrawing groups (e.g., Cl) at the 3-position increase acidity of the acetic acid moiety (pKa ~3.2 vs. ~4.5 for methyl derivatives). UV-Vis spectroscopy and cyclic voltammetry reveal that substituents alter π-π* transitions and redox potentials, impacting photochemical applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.